4-fluoro-N-(2-methylbenzyl)benzamide
Description
4-Fluoro-N-(2-methylbenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 4-position and a 2-methylbenzyl group attached to the amide nitrogen. Fluorination at the 4-position enhances metabolic stability and influences electronic properties, while the 2-methylbenzyl group contributes to steric and lipophilic effects, which are critical for target binding in therapeutic applications .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-fluoro-N-[(2-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14FNO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
LEEKWTRWBGTRLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
The bioactivity of benzamide derivatives is highly sensitive to substituent modifications. Key analogues and their properties are summarized below:
Key Observations :
- Fluorine Position : The 4-fluoro substituent in the target compound improves metabolic stability compared to 2- or 3-fluoro isomers, as seen in analogues like 2-fluoro-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide .
- N-Substituents : The 2-methylbenzyl group balances lipophilicity and steric bulk, unlike bulkier groups (e.g., naphthalen-1-yl in K7 ), which may hinder target engagement.
- Bioactivity : Introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances target affinity, while acetamido groups () improve antiproliferative effects.
Yield Comparison :
- The target compound’s hypothetical yield (~60–70%) aligns with similar derivatives (e.g., 62% for Compound 3 in ).
- Lower yields (29–49%) occur with sterically hindered substrates (e.g., Compound 8 in ).
Physicochemical Properties
- Solubility : The 2-methylbenzyl group increases lipophilicity (logP ~3.5 estimated), reducing aqueous solubility compared to more polar analogues like 4-fluoro-N-(2-morpholin-4-yl-ethyl)benzamide .
- Thermal Stability : Fluorinated benzamides generally exhibit high thermal stability (decomposition >250°C), as seen in polyamide applications .
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